molecular formula C6H15NO8 B1431345 1-Deoxy-1-nitro-D-iditol hemihydrate CAS No. 96613-89-7

1-Deoxy-1-nitro-D-iditol hemihydrate

Cat. No. B1431345
CAS RN: 96613-89-7
M. Wt: 229.19 g/mol
InChI Key: OHFQXMNDKUHFDU-QAYODLCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Deoxy-1-nitro-D-iditol hemihydrate” is a glycoconjugate that is used in the synthesis of complex carbohydrates, such as glycosylation and methylation . It has an empirical formula of C6H13NO7 · .5H2O and a molecular weight of 220.18 .


Synthesis Analysis

This compound is used in the synthesis of complex carbohydrates . It can be used for fluorination, saccharide, or modification reactions . It is also used in the synthesis of oligosaccharides and monosaccharides .


Molecular Structure Analysis

The chemical structure of 1-Deoxy-1-nitro-D-iditol hemihydrate consists of a hydroxyl group linked to an alpha carbon atom with a terminal nitro group .


Chemical Reactions Analysis

The compound can be used for various chemical reactions including fluorination, saccharide, or modification reactions . It is also used in the synthesis of oligosaccharides and monosaccharides .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]20/D +4.0°, c = 2 in H2O and a melting point of 88 °C (lit.) . It has a molecular weight of 220.18 .

properties

IUPAC Name

(2R,3S,4S,5R)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQXMNDKUHFDU-QAYODLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-nitro-D-iditol hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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